

In-depth analysis of Trichlorfon's chemical and physical properties

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Compound of Interest

Compound Name: **Trichlorfon**
Cat. No.: **B7771407**

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In-Depth Analysis of Trichlorfon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical and physical properties of **Trichlorfon**, an organophosphate insecticide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of its biochemical interactions.

Chemical and Physical Properties of Trichlorfon

Trichlorfon is a white crystalline solid, available in various formulations, including soluble powders and granules.^{[1][2]} It functions as a non-systemic insecticide with both contact and stomach action.^{[2][3]} The technical-grade product is a racemic mixture of two enantiomers.^{[2][3]}

Nomenclature and Identifiers

Identifier	Value
IUPAC Name	dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate ^{[2][3][4][5][6][7]}
CAS Name	dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate ^[3]
CAS Registry Number	52-68-6 ^{[2][3][4][5][6][8][9]}
Chemical Formula	C ₄ H ₈ Cl ₃ O ₄ P ^{[2][3][4][5][6][8][9][10]}
Molecular Weight	257.44 g/mol ^{[4][5][9][10]}
InChI Key	NFACJZMKEDPNKN-UHFFFAOYSA-N ^{[3][5]}
Synonyms	Metrifonate, Chlorophos, Dipterex, Dylox ^{[4][11]}

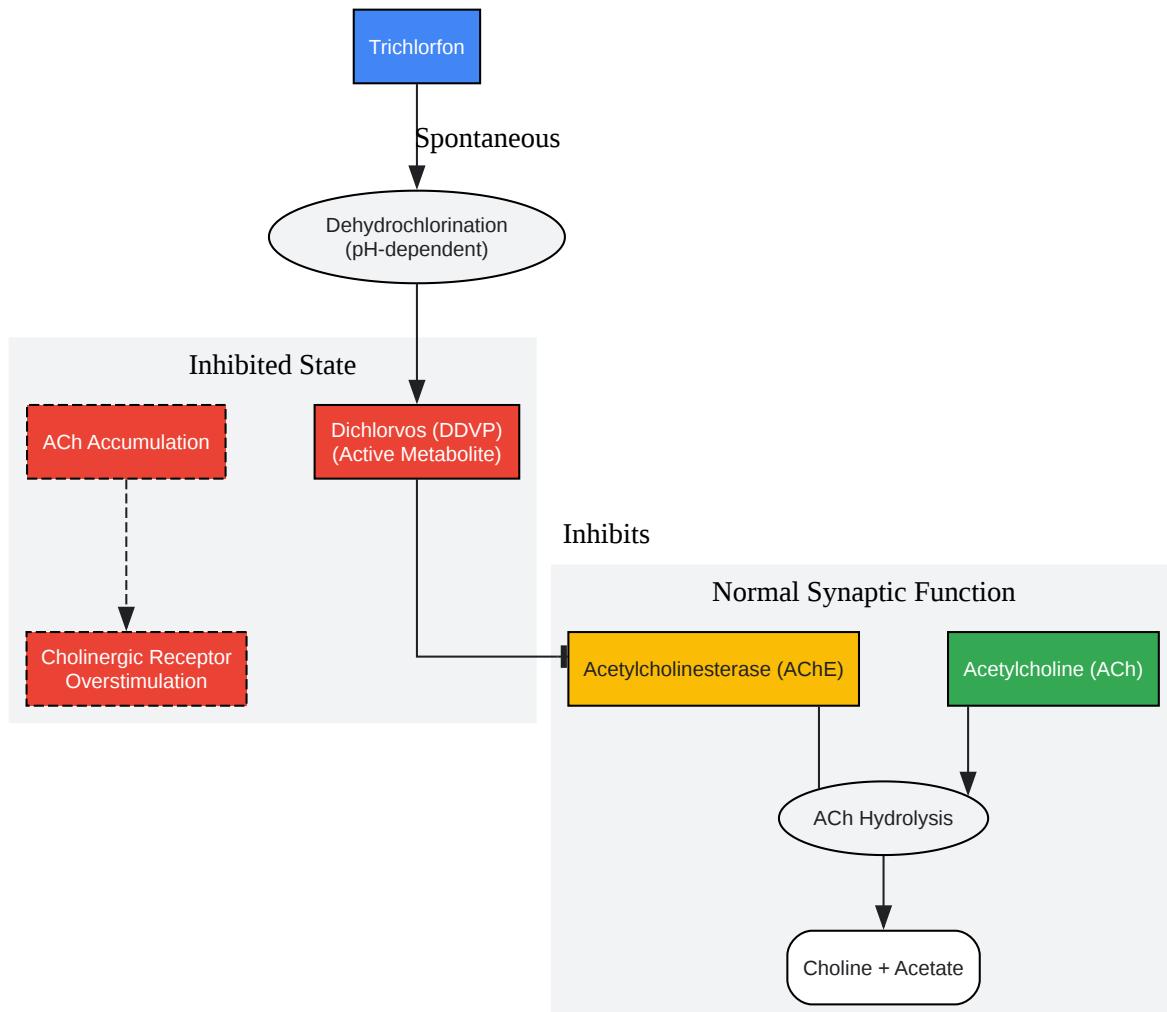
Physicochemical Properties

Property	Value	Conditions
Melting Point	75 - 84 °C ^{[1][4][6][12][13][14][15][16]}	
Boiling Point	100 °C ^{[4][10][12][14][15][16]}	at 0.1 mmHg
Density	1.73 g/cm ³ ^{[4][10][13][14][15][16]}	at 20 °C
Vapor Pressure	7.8 x 10 ⁻⁶ mmHg ^{[4][10][11][14]}	at 20 °C
Water Solubility	120 - 154 g/L ^{[1][4][6][12][13]}	at 20-25 °C
Solubility in Organic Solvents	- Benzene: 15.2 g/100 ml- Chloroform: 75.0 g/100 ml- Diethyl ether: 17.0 g/100 ml- n-hexane: 0.08 g/100 ml	at 25 °C ^[4]
LogP (Octanol-Water Partition Coefficient)	0.43 - 0.57 ^{[4][11][12]}	
pKa	~6 ^{[12][16]}	Estimated

Biochemical Activity and Signaling Pathway

Trichlorfon's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.^{[2][3]} It is considered a prodrug that, particularly under alkaline conditions, undergoes a dehydrochlorination reaction to form the more potent acetylcholinesterase inhibitor, 2,2-dichlorovinyl dimethyl phosphate (Dichlorvos or DDVP).^[6] ^[11] This conversion is pH-dependent, with the rate increasing significantly at higher pH levels.^{[10][17]}

The inhibition of AChE by Dichlorvos is irreversible and leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft.^[11] This accumulation results in the overstimulation of cholinergic receptors, leading to the toxic effects observed in insects and other organisms.



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Trichlorfon's conversion to DDVP and inhibition of AChE.

Experimental Protocols

Determination of Trichlorfon by Gas Chromatography (GC)

This protocol outlines a method for the quantitative analysis of **Trichlorfon** in various matrices using gas chromatography.

Methodology:

- Sample Preparation:
 - Extract a known weight of the homogenized sample with a suitable solvent, such as ethyl acetate or a mixture of acetonitrile and ethyl acetate.[\[18\]](#)
 - The extraction can be performed by shaking or using techniques like solid-phase extraction (SPE).
 - Concentrate the extract under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of an appropriate solvent for GC analysis.
- GC-MS Analysis:
 - Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS) or a specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[\[4\]](#)
 - Column: A capillary column suitable for organophosphate pesticide analysis, such as a DB-1 or equivalent.[\[4\]](#)
 - Injection: Use a splitless or on-column injection technique.
 - Oven Temperature Program: An initial temperature of around 60-80°C, held for 1-2 minutes, followed by a ramp to a final temperature of 250-280°C at a rate of 10-20°C/min.
 - Carrier Gas: Helium or nitrogen at a constant flow rate.
 - Detection: For MS, operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of **Trichlorfon**.
- Quantification:

- Prepare a calibration curve using certified reference standards of **Trichlorfon** at different concentrations.
- Quantify the **Trichlorfon** concentration in the samples by comparing their peak areas to the calibration curve.

Determination of Trichlorfon by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the analysis of **Trichlorfon** using HPLC, which is particularly useful for heat-labile compounds.

Methodology:

- Sample Preparation:
 - Follow a similar extraction procedure as described for the GC method.
 - Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.[14]
 - Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
- HPLC-UV/MS Analysis:
 - Instrument: High-performance liquid chromatograph coupled with a UV detector or a mass spectrometer (LC-MS/MS).
 - Column: A reverse-phase C18 column is commonly used.
 - Mobile Phase: A gradient of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.
 - Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
 - Detection: UV detection can be used, but LC-MS/MS provides higher sensitivity and specificity, monitoring specific parent-daughter ion transitions for **Trichlorfon** and its metabolite, Dichlorvos.[19]

- Quantification:
 - Construct a calibration curve using standard solutions of **Trichlorfon**.
 - Determine the concentration in the samples by comparing their peak areas or responses to the calibration curve.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

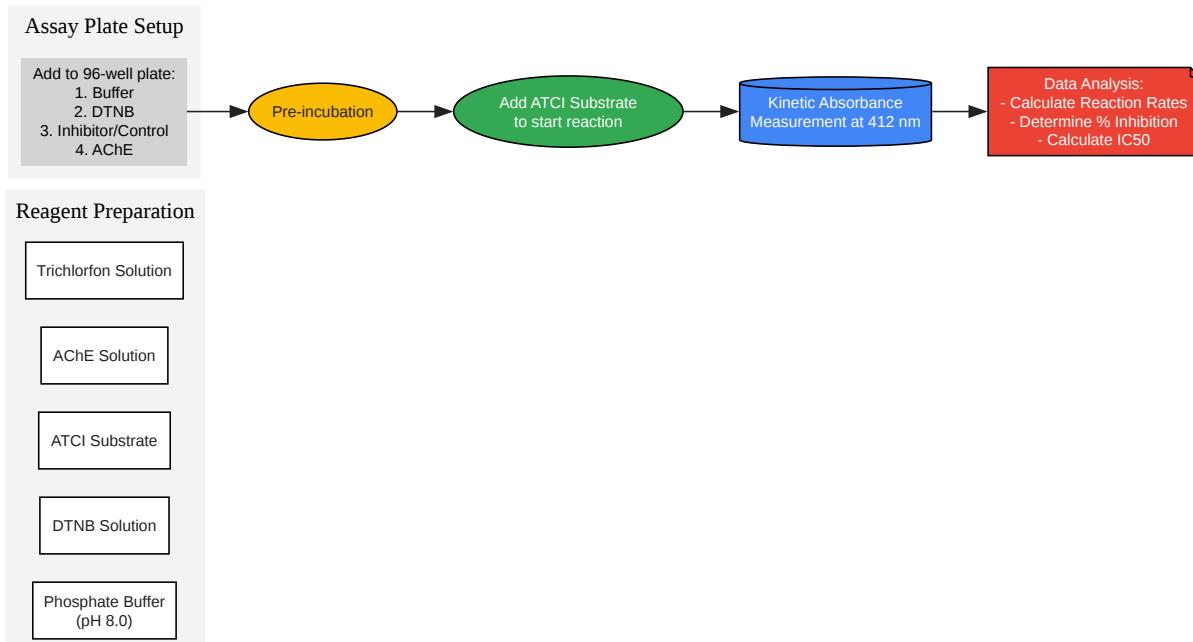
This colorimetric assay is widely used to measure AChE activity and the inhibitory effects of compounds like **Trichlorfon**.^{[3][8]}

Methodology:

- Reagent Preparation:
 - Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.
 - DTNB (Ellman's Reagent): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 10 mM.
 - Substrate (Acetylthiocholine Iodide - ATCI): Prepare a solution of ATCI in the phosphate buffer. The final concentration in the assay will typically be in the millimolar range.
 - Enzyme Solution: Prepare a solution of acetylcholinesterase in the phosphate buffer.
- Assay Procedure (96-well plate format):
 - To each well, add in the following order:
 - Phosphate buffer
 - DTNB solution
 - **Trichlorfon** solution (or buffer for control)
 - Enzyme solution

- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the ATCI substrate solution to all wells.
- Immediately measure the absorbance at 412 nm using a microplate reader.
- Take kinetic readings every minute for a defined period (e.g., 10-15 minutes).

- Data Analysis:
 - Calculate the rate of the reaction (change in absorbance per minute) for each well.
 - Determine the percent inhibition of AChE activity by **Trichlorfon** by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).
 - The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by testing a range of **Trichlorfon** concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.



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Workflow for the Ellman's method to determine AChE activity.

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